Cas no 1170017-26-1 (2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)

2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide
- 1170017-26-1
- VU0641067-1
- F5298-0414
- 2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- AKOS024505583
- 2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
-
- Inchi: 1S/C18H19F3N4O4/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-13-2-4-14(5-3-13)29-18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26)
- InChI Key: VWZKROMYCOKAGB-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)NC(CN1C(C)=CC(C(N2CCOCC2)=O)=N1)=O)(F)F
Computed Properties
- Exact Mass: 412.13583959g/mol
- Monoisotopic Mass: 412.13583959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 85.7Ų
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5298-0414-5μmol |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-15mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-20mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-10μmol |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-10mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-2mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-5mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-3mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-30mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5298-0414-2μmol |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
1170017-26-1 | 2μmol |
$57.0 | 2023-09-10 |
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide Related Literature
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide
Recent Advances in the Study of 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide (CAS: 1170017-26-1)
The compound 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide (CAS: 1170017-26-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a morpholine-4-carbonyl group and a trifluoromethoxy phenylacetamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 1170017-26-1 exhibits high affinity for certain enzymes involved in inflammatory pathways, making it a candidate for the development of novel anti-inflammatory agents. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the binding sites and understand the structural basis of its activity. These studies have provided valuable insights into the compound's selectivity and potential for further optimization.
In addition to its anti-inflammatory properties, recent in vitro and in vivo studies have explored the compound's potential in oncology. The trifluoromethoxy group, known for its electron-withdrawing properties, appears to enhance the molecule's stability and bioavailability, which is critical for its therapeutic application. Early-stage trials in animal models have demonstrated encouraging results, with the compound showing efficacy in reducing tumor growth in certain cancer types. However, further studies are needed to fully understand its safety profile and long-term effects.
Another significant aspect of the research on 1170017-26-1 is its synthetic pathway. Recent publications have detailed improved methods for its synthesis, focusing on increasing yield and purity while reducing the complexity of the process. These advancements are crucial for scaling up production and facilitating future clinical trials. The use of green chemistry principles in some of these synthetic approaches also highlights the growing emphasis on sustainability in pharmaceutical development.
Despite the promising findings, challenges remain in the development of 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these challenges and accelerate the transition from bench to bedside.
In conclusion, the compound 1170017-26-1 represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and promising biological activities make it a valuable candidate for further investigation. As research progresses, it is anticipated that this molecule will contribute to the development of new therapies for inflammatory diseases and cancer, addressing unmet medical needs in these areas.
1170017-26-1 (2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-4-(trifluoromethoxy)phenylacetamide) Related Products
- 306978-06-3(ethyl 5-({[1-(pyrimidin-2-yl)piperidin-4-yl]formamido}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate)
- 1161945-86-3(2-amino-3-fluorobenzene-1-sulfonamide)
- 98496-27-6(2-methoxy-3-phenylbenzoic Acid)
- 898361-73-4(5-(4-ethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2248364-09-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate)
- 2743434-15-1(5-bromo-6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine)
- 2172483-80-4(2-{1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-yl}acetic acid)
- 129786-92-1(2-benzylphenylhydrazine hydrochloride)
- 1261839-57-9(2,2',3'-Trifluorobiphenyl-3-ethylamine)
- 1864631-12-8(2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine)



